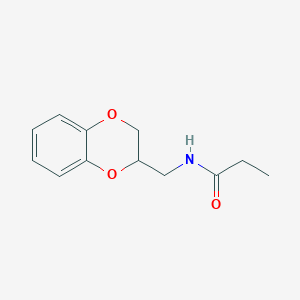

![molecular formula C7H8F2N2O2 B359176 [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 512809-86-8](/img/structure/B359176.png)

[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid, also known as DFMA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Late-Stage Difluoromethylation Reactions

The field of late-stage difluoromethylation has witnessed significant advancements. Researchers have developed methods for introducing CF₂H groups into various molecular frameworks. These processes involve X–CF₂H bond formation, where X can be C(sp), C(sp₂), C(sp₃), O, N, or S. Metal-based catalytic methods and Minisci-type radical chemistry have been pivotal in achieving these transformations. Notably, site-selective installation of CF₂H onto large biomolecules (such as proteins) has opened up exciting possibilities .

Photocatalytic Transformations

Visible light photocatalysis has gained prominence in synthetic chemistry. Late-stage difluoromethylation reactions, driven by photocatalysts, allow the introduction of CF₂H groups under mild conditions. These substitutions positively impact the physical properties of organic compounds, including solubility and bioavailability .

Mechanism of Action

Target of Action

The primary targets of [5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or other biological molecules.

Mode of Action

It’s known that difluoromethylation processes involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds.

Biochemical Pathways

Difluoromethylation processes have been shown to involve the transfer of cf2h to c (sp2) sites, both in stoichiometric and catalytic mode . This suggests that the compound might affect pathways involving these sites.

Pharmacokinetics

The presence of the difluoromethyl group in the compound might influence its bioavailability, as fluorine atoms or fluoroalkyl groups are known to increase the metabolic stability, lipophilicity, and binding affinity of molecules .

Result of Action

The compound’s difluoromethylation processes suggest that it might cause changes in the structure and function of its targets .

Action Environment

The compound’s difluoromethylation processes suggest that factors affecting these processes, such as the presence of certain metal ions , might influence its action.

properties

IUPAC Name |

2-[5-(difluoromethyl)-3-methylpyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)11(10-4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLVEURABDVIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215354 |

Source

|

| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid | |

CAS RN |

512809-86-8 |

Source

|

| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B359102.png)

![2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359105.png)

![2-(2,6-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359117.png)

![2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359118.png)

![7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359119.png)

![7-methyl-2-(5-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359120.png)

![2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359122.png)

![2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359124.png)

![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)

![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)

![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)

![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)